molecular formula C18H19N3O4S B2986176 N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 941888-82-0

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B2986176
CAS No.: 941888-82-0
M. Wt: 373.43
InChI Key: YJPSQGYGDYIDMA-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,2-thiazinan ring sulfonated at the 1-position (1,1-dioxido group) and a 2-carbamoylphenyl substituent. The compound’s structure combines a benzamide core with a sulfone-containing heterocycle and a carbamoyl group, which confers distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural hybridity, which may influence pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name

2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-17(22)15-5-1-2-6-16(15)20-18(23)13-7-9-14(10-8-13)21-11-3-4-12-26(21,24)25/h1-2,5-10H,3-4,11-12H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPSQGYGDYIDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with a carbamoyl group and a dioxido-thiazinan moiety. Its structural formula can be represented as follows:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain benzamide derivatives possess moderate to high activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 125 µM to 250 µM against Mycobacterium tuberculosis .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. A relevant case study highlighted the efficacy of thiazine-containing compounds in inhibiting cell proliferation in cancer cell lines. Notably, compounds exhibiting structural similarities to this compound showed IC50 values in the range of 6.26 ± 0.33 µM for HCC827 cells, indicating significant potency .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, some benzamide derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and may play a role in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Activity MIC/IC50 Values Target
This compoundAntimicrobial125 - 250 µMMycobacterium tuberculosis
Related Benzamide DerivativeAnticancerIC50 6.26 µMHCC827 Cells
Other Benzamide DerivativesAChE InhibitionIC50 27.04 - 106.75 µMAcetylcholinesterase

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzamide derivatives, focusing on substituents, molecular properties, and inferred physicochemical characteristics.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzamide Phenyl Attached Group Molecular Formula (Calc.) Molecular Weight (g/mol) Key Inferred Properties
N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (Target) 2-carbamoylphenyl 1,2-thiazinan-1,1-dioxide C₁₈H₁₈N₃O₃S 356.42 High polarity (sulfone + carbamoyl), moderate solubility
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide 2-fluorophenyl 1,2-thiazinan-1,1-dioxide C₁₇H₁₅ClFN₂O₃S 395.83 Lipophilic (F, Cl), reduced H-bond capacity
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide 4-(trifluoromethyl)phenyl 1,2-thiazinan-1,1-dioxide C₁₈H₁₇F₃N₂O₃S 398.40 High lipophilicity (CF₃), low aqueous solubility
N-(2-nitrophenyl)-4-bromo-benzamide 2-nitrophenyl 4-bromo C₁₃H₉BrN₂O₃ 329.13 Strong electron-withdrawing (NO₂), reactive
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl)-4-phenyl 2,3-dihydrothiazol-2-ylidene C₂₄H₂₀N₂O₂S 408.49 Planar heterocycle (thiazole), moderate polarity

Key Structural and Functional Differences:

This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl group in increases lipophilicity, favoring blood-brain barrier penetration but limiting solubility .

The sulfone in the thiazinan ring (shared by the target, , and ) stabilizes negative charge, enhancing electrostatic interactions with biological targets.

Heterocyclic Variations: The 2,3-dihydrothiazol-2-ylidene group in introduces a planar, conjugated system, differing from the non-planar thiazinan sulfone in the target compound. This may alter binding modes in enzyme-active sites.

Molecular Weight and Drug-Likeness :

  • The target compound (356.42 g/mol) and analogs (329–408 g/mol) fall within acceptable ranges for small-molecule drugs, though higher molecular weights (e.g., at 408.49 g/mol) may impact bioavailability.

Research Findings and Implications:

  • Synthetic Accessibility : Compounds with sulfonated thiazinan rings (target, ) are synthesized via condensation reactions, as described in , though yields vary with substituent complexity.
  • Crystallographic Data : Structural parameters for benzamide derivatives (e.g., ) are often resolved using SHELX programs , which aid in understanding conformational preferences.

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